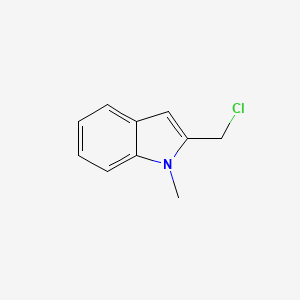
9-Propyl-1H-purin-6(9H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Propyl-1H-purin-6(9H)-one: is a purine derivative, which is a class of heterocyclic aromatic organic compounds Purines are significant in biochemistry, particularly in the structure of DNA and RNA, where they form the building blocks of adenine and guanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Propyl-1H-purin-6(9H)-one typically involves the alkylation of a purine precursor. One common method is the reaction of 6-chloropurine with propylamine under basic conditions to replace the chlorine atom with a propyl group.
Industrial Production Methods: In an industrial setting, the production of this compound might involve large-scale alkylation reactions using automated reactors to ensure consistency and purity. The reaction conditions would be optimized for yield and efficiency, often involving catalysts and controlled temperatures.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions might lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms of the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted purines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9-Propyl-1H-purin-6(9H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound might be studied for its potential interactions with enzymes and nucleic acids. It could serve as a model compound for understanding purine metabolism and function.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery. Its purine structure makes it a candidate for the development of antiviral or anticancer agents.
Industry: In industry, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 9-Propyl-1H-purin-6(9H)-one would depend on its specific interactions with biological targets. Generally, purine derivatives can interact with enzymes, receptors, and nucleic acids, influencing various biochemical pathways. The propyl group might enhance its binding affinity or alter its metabolic stability.
Comparación Con Compuestos Similares
Adenine: A naturally occurring purine base in DNA and RNA.
Guanine: Another purine base found in nucleic acids.
Caffeine: A methylated purine derivative with stimulant properties.
Uniqueness: 9-Propyl-1H-purin-6(9H)-one is unique due to its specific propyl substitution, which can confer distinct chemical and biological properties compared to other purine derivatives. This uniqueness might make it valuable in specific research or industrial applications.
Propiedades
Número CAS |
6972-38-9 |
|---|---|
Fórmula molecular |
C8H10N4O |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
9-propyl-1H-purin-6-one |
InChI |
InChI=1S/C8H10N4O/c1-2-3-12-5-11-6-7(12)9-4-10-8(6)13/h4-5H,2-3H2,1H3,(H,9,10,13) |
Clave InChI |
CFVLOIWZKLJNRW-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=NC2=C1N=CNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Methyl-2-azaspiro[4.5]decane-1,8-dione](/img/structure/B11910316.png)
![1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11910317.png)
![3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11910320.png)
![3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11910323.png)
![4-[(Chloromethyl)(dimethyl)silyl]butan-1-ol](/img/structure/B11910331.png)
![1-Cyclopropyl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11910336.png)


